molecular formula C20H20BrNO4S B11679657 methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11679657
M. Wt: 450.3 g/mol
InChI Key: HGNGDZZTRDRANO-CSKARUKUSA-N
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Description

Methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methoxybenzaldehyde and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The key steps involve:

    Aldol Condensation: The reaction between 3-bromo-4-methoxybenzaldehyde and an appropriate enolate to form the enone intermediate.

    Amidation: The enone intermediate is then reacted with an amine to form the amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and bromine substituents.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols.

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for any biological activity of this compound would depend on its interaction with specific molecular targets. For example, if it exhibits anticancer activity, it might interact with enzymes or receptors involved in cell proliferation pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: This compound shares a similar structural motif but lacks the benzothiophene core.

    2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-: Another structurally related compound with similar functional groups but different core structure.

Uniqueness

The uniqueness of methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its benzothiophene core, which imparts distinct chemical properties and potential biological activities not found in simpler analogs.

Properties

Molecular Formula

C20H20BrNO4S

Molecular Weight

450.3 g/mol

IUPAC Name

methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20BrNO4S/c1-25-15-9-7-12(11-14(15)21)8-10-17(23)22-19-18(20(24)26-2)13-5-3-4-6-16(13)27-19/h7-11H,3-6H2,1-2H3,(H,22,23)/b10-8+

InChI Key

HGNGDZZTRDRANO-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Br

Origin of Product

United States

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